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Compound of Interest

Cyclohexanecarboxamide, N-(6-
Compound Name:
nitro-2-benzothiazolyl)-

Cat. No. B1663264

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known by its research code
HUP30, is a synthetic benzothiazole derivative with demonstrated vasodilatory properties. This
technical guide provides a comprehensive review of the currently available scientific literature
on HUP30. It summarizes its mechanism of action, pharmacological effects, and available data
from in vitro studies. This document is intended to serve as a foundational resource for
researchers and professionals in drug development interested in the potential therapeutic
applications of this compound, particularly in the context of cardiovascular diseases.
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Property Value

) Cyclohexanecarboxamide, N-(6-nitro-2-
Chemical Name _
benzothiazolyl)-

Alias HUP30

CAS Number 312747-21-0
Molecular Formula C14H15N303S
Molecular Weight 305.35 g/mol

Pharmacological Activity and Mechanism of Action

HUP30 has been identified as a multifunctional vasodilator, exhibiting its effects through a
combination of mechanisms that lead to the relaxation of vascular smooth muscle.[1] The
primary mode of action involves the stimulation of soluble guanylyl cyclase (sGC), the
activation of potassium (K+) channels, and the blockade of extracellular calcium (Ca2*) influx.

[1][2]

Signaling Pathway

The vasodilatory effect of HUP30 is initiated by its ability to stimulate soluble guanylyl cyclase,
an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine
monophosphate (cGMP).[1] Elevated intracellular cGMP levels lead to the activation of protein
kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting
in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Concurrently, HUP30 activates K+ channels in the plasma membrane of vascular smooth
muscle cells.[1] The opening of these channels leads to hyperpolarization of the cell
membrane, which in turn closes voltage-gated Ca2* channels, further reducing Ca?* influx.[2]

Finally, HUP30 directly blocks the influx of extracellular Ca2*, a critical step in smooth muscle
contraction.[1][2] This multifaceted approach to reducing intracellular calcium levels contributes
to its potent vasodilatory effects.
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Figure 1: HUP30 Signaling Pathway for Vasodilation.
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Quantitative In Vitro Data

The vasodilatory potency of HUP30 has been quantified in studies using rat aorta preparations.

The following table summarizes the key findings.

Experimental

Parameter Value . Reference
Conditions
] Rat aorta rings pre-
ICso (Phenylephrine- ]
i ) 3.9 uM contracted with [2]
induced contraction) )
phenylephrine.
_ Rat aorta rings
ICs0 (K*-induced )
7.5 uM contracted with 25/30 [2]

contraction)

mM K+.

Experimental Protocols

Vasodilation Assay in Rat Aorta Rings

The following is a generalized protocol based on the methodology described for assessing the

vasorelaxant properties of benzothiazole derivatives.[1]

Objective: To determine the inhibitory effect of HUP30 on agonist-induced contractions in

isolated rat aortic rings.

Materials:

Male Wistar rats (250-300 Q)

o Krebs solution (composition in mM: NaCl 118, KCI 4.7, CaClz 2.5, MgS0Oa4 1.2, KH2POa4 1.2,

NaHCOs 25, glucose 11)
e Phenylephrine (vasoconstrictor agonist)
e Potassium chloride (KCI)

e HUP30 (test compound)
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e Organ bath system with isometric force transducers
Procedure:

o Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in
cold Krebs solution.

e The aorta is cleaned of adhering fat and connective tissue and cut into rings of
approximately 3-4 mm in length.

e The aortic rings are mounted between two stainless steel hooks in organ baths containing
Krebs solution, maintained at 37°C, and continuously gassed with a mixture of 95% Oz and
5% CO:a.

e The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with
the Krebs solution being replaced every 15-20 minutes.

 After equilibration, the rings are pre-contracted with a submaximal concentration of
phenylephrine (e.g., 1 uM) or a depolarizing concentration of KCI (e.g., 25-30 mM).

¢ Once a stable contraction plateau is reached, cumulative concentrations of HUP30 are
added to the organ bath.

e The relaxation response is measured as the percentage decrease in the pre-contracted
tension.

e The ICso value, the concentration of HUP30 that produces 50% of the maximal relaxation, is
calculated from the concentration-response curve.

Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-
benzothiazolyl)-

A specific, detailed experimental protocol for the synthesis of HUP30 is not readily available in
the public literature. However, its synthesis can be logically deduced to involve a two-step
process: the preparation of the intermediate 2-amino-6-nitrobenzothiazole, followed by its
acylation with cyclohexanecarbonyl chloride.
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Step 1: Synthesis of 2-amino-6-nitrobenzothiazole (General Method)

Several methods for the synthesis of 2-amino-6-nitrobenzothiazole have been patented. A
common approach involves the nitration of an acylated 2-aminobenzothiazole followed by
deacylation.

Materials:

2-Acetylaminobenzothiazole

Nitric acid

Methanol

Sodium hydroxide

Procedure (based on patent literature):

o 2-Acetylaminobenzothiazole is added to nitric acid at a controlled temperature (e.g., 0-5°C).
e The reaction mixture is stirred for a period to allow for nitration.

e The resulting 2-acetylamino-6-nitrobenzothiazole is isolated by precipitation in an ice-water
mixture.

e The isolated intermediate is then saponified (deacylated) by heating in a solvent such as
methanol with a base (e.g., sodium hydroxide) to yield 2-amino-6-nitrobenzothiazole.

e The final product is isolated by filtration and purified.
Step 2: Acylation of 2-amino-6-nitrobenzothiazole (Proposed Method)

The final step would involve the acylation of the 2-amino group with cyclohexanecarbonyl
chloride.

Materials:

e 2-amino-6-nitrobenzothiazole
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e Cyclohexanecarbonyl chloride

» Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
» A non-nucleophilic base (e.g., triethylamine, pyridine)

Proposed Procedure:

e 2-amino-6-nitrobenzothiazole is dissolved or suspended in an anhydrous aprotic solvent
under an inert atmosphere (e.g., nitrogen or argon).

» A non-nucleophilic base is added to the mixture to act as an acid scavenger.

e Cyclohexanecarbonyl chloride is added dropwise to the reaction mixture, and the reaction is
stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-
MS).

e Upon completion, the reaction mixture is worked up by washing with water and/or brine to
remove the base and any water-soluble byproducts.

e The organic layer is dried over an anhydrous drying agent (e.g., MgSOa or Na2SOa), filtered,
and the solvent is removed under reduced pressure.

e The crude product, Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, is then
purified by a suitable method such as recrystallization or column chromatography.

Step 1: Preparation of 2-amino-6-nitrobenzothiazole

Nitration
(Nitric Acid)

Saponification
(NaOH, Methanol)

2-amino-6-nitrobenzothiazole

Cyclohexanecarbonyl
chloride

2-Acetylaminobenzothiazole 2-Acetylamino-6-nitrobenzothiazole

Step 2: Acylation

Acylation
(Base, Solvent)

Cyclohexanecarboxamide,
N-(6-nitro-2-benzothiazolyl)- (HUP30)
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Figure 2: Proposed Synthesis Workflow for HUP30.

Future Directions

The available data on HUP30 suggests its potential as a lead compound for the development
of novel antihypertensive agents. However, further research is required to fully characterize its
pharmacological profile. Future studies should focus on:

« In vivo efficacy: Evaluating the antihypertensive effects of HUP30 in relevant animal models
of hypertension.

» Pharmacokinetics and ADME: Determining the absorption, distribution, metabolism, and
excretion properties of the compound.

o Safety and toxicology: Assessing the potential for off-target effects and toxicity.

o Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of HUP30
to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (HUP30) is a promising vasodilator
with a multimodal mechanism of action. The current body of evidence, primarily from in vitro
studies, demonstrates its ability to induce vasorelaxation by stimulating sGC, activating K*
channels, and blocking Ca?* influx. While a detailed synthesis protocol is not explicitly
published, a feasible synthetic route can be proposed based on established chemical
principles. This technical guide consolidates the existing knowledge on HUP30, providing a
valuable starting point for further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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